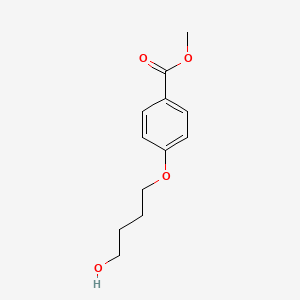







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:23])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][O:15]CC2C=CC=CC=2)=[CH:6][CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:23])[C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])=[CH:8][CH:9]=1
|


|
Name
|
4-(4-benzyloxy-butoxy)-benzoic acid methyl ester
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)OCCCCOCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture hydrogenated at normal pressure until the consumption of hydrogen
|
|
Type
|
FILTRATION
|
|
Details
|
Then, it was filtered over celite
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC=C(C=C1)OCCCCO)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.79 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |